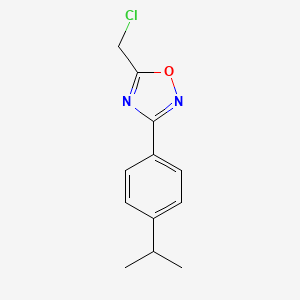

5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and an isopropylphenyl group attached to the oxadiazole ring

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-propan-2-ylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)16-15-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXRLUNPDLKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- A study demonstrated that compounds derived from oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis through DNA damage pathways .

- Another research focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed promising results against multiple cancer types, indicating that modifications to the oxadiazole structure can enhance anticancer efficacy .

Antimicrobial Properties

Oxadiazole derivatives have also been evaluated for their antimicrobial activities:

- In vitro studies indicated that certain oxadiazole compounds demonstrated significant antibacterial and antifungal activities against various strains. For example, derivatives containing the 5-chloro-2-methoxyphenyl moiety were synthesized and tested for their antimicrobial efficacy .

Anti-Diabetic Activity

Recent research has explored the anti-diabetic properties of oxadiazole derivatives:

- Compounds were evaluated using a genetically modified Drosophila melanogaster model, showing a marked reduction in glucose levels, suggesting potential for developing anti-diabetic agents .

Table: Summary of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Oxadiazole derivatives | Significant cytotoxicity against glioblastoma and breast cancer cell lines |

| Antimicrobial | 5-Chloro derivatives | Effective against Gram-positive and Gram-negative bacteria |

| Anti-Diabetic | Oxadiazole derivatives | Reduced glucose levels in Drosophila melanogaster model |

Case Studies

- Cytotoxic Assays : A series of oxadiazole derivatives were screened using cytotoxic assays against LN229 glioblastoma cells. The results indicated that specific substitutions on the oxadiazole ring could enhance apoptosis rates significantly .

- Molecular Docking Studies : In a study investigating the binding affinity of oxadiazoles to tubulin complexes, certain compounds displayed high binding scores, suggesting potential as tubulin inhibitors in cancer therapy .

- Antimicrobial Evaluation : New oxadiazole derivatives were synthesized and tested for antimicrobial properties. Some showed promising activity with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-Isopropylphenyl diphenyl phosphate

- (5-chloro-2-isopropoxy-4-isopropylphenyl)(methyl)sulfane

Uniqueness

5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is unique due to the combination of its chloromethyl and isopropylphenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain applications.

Biological Activity

5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole (CAS No. 435303-32-5) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : 236.70 g/mol

- CAS Number : 435303-32-5

Biological Activity Overview

Oxadiazoles have garnered attention due to their potential in medicinal chemistry, particularly for their anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HCT-116 (colorectal carcinoma)

- HeLa (cervical adenocarcinoma)

In a study involving a library of oxadiazole derivatives, several compounds demonstrated cytotoxicity towards these cell lines, with some exhibiting inhibitory effects on topoisomerase I, an essential enzyme for DNA replication and repair .

The proposed mechanisms by which 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole exerts its biological effects include:

- Topoisomerase Inhibition : Compounds with oxadiazole scaffolds have been shown to inhibit topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells .

- Interaction with Cellular Targets : The compound may interact with specific cellular targets involved in proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is heavily influenced by their structural features. The presence of substituents on the oxadiazole ring can enhance or diminish activity. For example:

- Substituents at the 4-position of the phenyl ring have been linked to increased antiproliferative activity.

- The chloromethyl group at the 5-position contributes to the compound's reactivity and biological profile.

Comparative Biological Activity

The following table summarizes the biological activities of various oxadiazole derivatives compared to 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole | HCT-116 | TBD | Topoisomerase I inhibition |

| Compound A | HeLa | TBD | Apoptosis induction |

| Compound B | MCF7 | TBD | Cell cycle arrest |

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Study on Antitumor Activity : A recent investigation reported that a series of oxadiazole derivatives showed potent antitumor activity in vivo, with significant tumor regression observed in xenograft models .

- Anti-Tubercular Activity : Some derivatives have also been evaluated for their anti-tubercular properties, demonstrating effectiveness against Mycobacterium tuberculosis strains .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted amidoximes with chloromethyl-containing precursors. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives are synthesized using 2-chloro-N-hydroxyacetamidine and substituted benzoyl chlorides, followed by cyclization under reflux in toluene (80–90°C, 6–8 hours) . Optimization includes:

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms the chloromethyl group (δ 4.74–4.78 ppm for 2H) and aryl substituents (e.g., para-isopropylphenyl protons at δ 7.30–8.04 ppm) .

- Mass Spectrometry : ESI-MS [M+H]+ peaks align with theoretical molecular weights (e.g., m/z 209 for 4-methylphenyl derivatives) .

- Elemental Analysis : Validates purity (>95% for most derivatives) .

Q. How should the compound be stored to ensure stability?

Store at 2–8°C under inert conditions (argon/nitrogen) to prevent hydrolysis of the chloromethyl group. Avoid prolonged exposure to moisture, as the C-Cl bond is susceptible to nucleophilic substitution .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the chloromethyl group?

The chloromethyl group participates in nucleophilic substitution (e.g., with KCN) to form nitriles. Notably, 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles react with KCN at 60–80°C via a decyanation pathway, releasing cyanogen (CN)₂ and forming acetonitrile derivatives. This mechanism involves HCN-KCN associates and is applicable to other 1,2,4-oxadiazole systems .

Key Insight : Reaction temperature and solvent polarity critically influence product distribution. For example, DME (dimethoxyethane) at 50°C maximizes yields (up to 99%) in amination reactions .

Q. How can computational methods predict the compound’s reactivity or biological activity?

- DFT Calculations : Gaussian 03 (Revision D.01) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .

- Molecular Docking : Used to study interactions with biological targets (e.g., α7 nicotinic receptors). For example, derivatives with trifluoromethylphenyl groups show enhanced binding affinity due to hydrophobic interactions .

Case Study : A derivative, (E)-5-(2-(5-bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole , exhibited an IC₅₀ of 9.1 µM against a kinase target, with a binding score (ΔG) of −19.10 kcal/mol, validated by AutoDock Vina .

Q. How do structural modifications impact biological or physicochemical properties?

- Aryl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance thermal stability (mp 121–153°C) and density (up to 1.85 g/cm³) .

- Functionalization : Borane complexes (e.g., 5-(quinuclidin-3-ylmethyl)-3-(trifluoromethylphenyl)-1,2,4-oxadiazole ) improve solubility in polar solvents (e.g., DMSO) while retaining bioactivity .

Q. How to resolve contradictions in synthetic or analytical data?

- Reproducibility Checks : Cross-validate NMR shifts and yields across studies. For example, discrepancies in melting points (e.g., 34–35°C vs. 52–54°C for similar derivatives) may arise from polymorphic forms or impurities .

- Troubleshooting : If yields drop below 70%, optimize stoichiometry (e.g., 1.2 equivalents of NaH) or switch to microwave-assisted synthesis (30 minutes vs. 6 hours) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.